2-Bromo-5-trifluoromethylphenol

Catalog No.
S769479
CAS No.
402-05-1
M.F
C7H4BrF3O
M. Wt
241 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-trifluoromethylphenol

CAS Number

402-05-1

Product Name

2-Bromo-5-trifluoromethylphenol

IUPAC Name

2-bromo-5-(trifluoromethyl)phenol

Molecular Formula

C7H4BrF3O

Molecular Weight

241 g/mol

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H

InChI Key

INHVNZLKNPJCJD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Br

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)Br

The exact mass of the compound 2-Bromo-5-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-trifluoromethylphenol (CAS: 402-05-1) is a highly versatile, fluorinated aromatic building block characterized by a phenolic hydroxyl group, an ortho-bromine atom, and a meta-trifluoromethyl group. In industrial and pharmaceutical synthesis, this specific substitution pattern provides a unique balance of electronic and steric properties. The robust carbon-fluorine bonds enhance metabolic stability and lipophilicity in downstream active pharmaceutical ingredients (APIs), while the ortho-bromophenol motif serves as an ideal precursor for synthesizing complex heterocycles such as benzofurans. As a liquid at standard conditions (boiling point 56-57 °C at 3.5-4.0 Torr), it integrates seamlessly into continuous flow and batch manufacturing processes, offering a reliable handle for transition-metal-catalyzed cross-coupling and etherification workflows[1].

Attempting to substitute 2-Bromo-5-trifluoromethylphenol with its unbrominated precursor (3-trifluoromethylphenol) or its regioisomer (2-bromo-4-trifluoromethylphenol) introduces severe process inefficiencies. Direct bromination of 3-trifluoromethylphenol yields an inseparable mixture of 2-bromo and 4-bromo isomers, requiring extensive chromatographic purification that destroys process economics[1]. Furthermore, substituting with 2-bromo-4-trifluoromethylphenol fundamentally alters the electronic landscape of the molecule; the shift of the trifluoromethyl group from the 5-position to the 4-position drastically lowers the phenolic pKa and removes the critical para-activation of the carbon-bromine bond. This results in sluggish cross-coupling kinetics and reduced nucleophilicity during etherification, forcing manufacturers to use harsher conditions and higher catalyst loadings.

Elimination of Regioisomer Separation Costs

Procuring the pre-brominated 2-Bromo-5-trifluoromethylphenol bypasses the poor regioselectivity inherent in the direct bromination of 3-trifluoromethylphenol. Literature demonstrates that mono-bromination of 3-trifluoromethylphenol in carbon tetrachloride yields a competitive mixture of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol, alongside dibrominated byproducts [1]. Procuring the exact 402-05-1 compound eliminates the need for complex, yield-reducing downstream chromatographic separations.

Evidence DimensionRegioisomer Purity in Synthesis
Target Compound Data100% target regioisomer (procured directly)
Comparator Or Baseline3-Trifluoromethylphenol bromination (yields mixture of 2-bromo and 4-bromo isomers)
Quantified DifferenceEliminates ~50% yield loss to off-target bromination
ConditionsStandard electrophilic aromatic bromination (e.g., Br2 in CCl4)

Procuring the pre-functionalized building block is essential for scalable manufacturing, avoiding the prohibitive costs and material losses associated with separating closely related brominated isomers.

Enhanced Phenoxide Nucleophilicity for Etherification

The position of the strongly electron-withdrawing trifluoromethyl group significantly impacts the acidity and nucleophilicity of the phenol. 2-Bromo-5-trifluoromethylphenol exhibits a predicted pKa of 7.43 ± 0.10, whereas its regioisomer, 2-bromo-4-trifluoromethylphenol, has a lower predicted pKa of 7.03 ± 0.18 due to the CF3 group being para to the hydroxyl . This +0.40 pKa difference indicates that the phenoxide of the 5-CF3 isomer is substantially more nucleophilic, leading to faster reaction rates and higher yields in Williamson ether syntheses and SNAr reactions.

Evidence DimensionPhenolic pKa (Acidity/Nucleophilicity)
Target Compound DatapKa = 7.43 ± 0.10
Comparator Or Baseline2-Bromo-4-trifluoromethylphenol (pKa = 7.03 ± 0.18)
Quantified Difference+0.40 pKa units (more nucleophilic phenoxide)
ConditionsStandard aqueous/organic conditions at 25 °C

A more nucleophilic phenoxide allows buyers to achieve higher yields in critical O-alkylation and cyclization steps under milder basic conditions.

Electronic Activation of the C-Br Bond for Cross-Coupling

In transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the electronic environment of the aryl halide dictates the rate of oxidative addition. In 2-Bromo-5-trifluoromethylphenol, the trifluoromethyl group is positioned para to the bromine atom. This provides direct resonance-based electron withdrawal from the C2 carbon, highly activating the C-Br bond [1]. In contrast, the 4-CF3 isomer places the trifluoromethyl group meta to the bromine, relying solely on weaker inductive effects. This para-activation ensures superior reactivity, allowing for lower catalyst loadings.

Evidence DimensionC-Br Bond Activation (Electronic Effect)
Target Compound DataPara-CF3 orientation (strong resonance activation)
Comparator Or Baseline2-Bromo-4-trifluoromethylphenol (Meta-CF3 orientation, inductive only)
Quantified DifferenceSignificantly lowered activation energy for Pd/Ni oxidative addition
ConditionsPalladium-catalyzed cross-coupling environments

Buyers conducting late-stage cross-coupling can utilize milder conditions, shorter reaction times, and lower precious-metal catalyst loadings.

Synthesis of Trifluoromethylated Benzofurans and Benzoxazoles

Directly downstream of its optimized pKa and ortho-bromo substitution, this compound is the ideal precursor for cyclization reactions. The enhanced nucleophilicity of the phenoxide drives efficient initial O-alkylation, followed by rapid intramolecular Pd-catalyzed cyclization at the activated C-Br bond to form privileged heterocyclic scaffolds [1].

Metabolic Blocking in API Development

The strategic placement of the CF3 group at the 5-position provides robust metabolic stability (via the strong 485 kJ/mol C-F bonds) while maintaining the necessary steric and electronic profile for target binding. It is heavily utilized in medicinal chemistry 'fluorine scans' to improve the half-life of drug candidates[2].

Advanced Agrochemical Active Ingredients

Leveraging its precise substitution pattern, this building block is used to synthesize highly active pesticides and herbicides. The specific regiochemistry ensures optimal lipophilicity and environmental stability compared to alternatives derived from unselective bromination mixtures [2].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Bromo-5-trifluoromethylphenol

Dates

Last modified: 08-15-2023

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